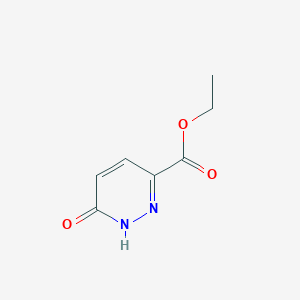

Ethyl 6-hydroxypyridazine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZFPPKCYNMOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of the Pyridazinone Scaffold

The pyridazinone moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous therapeutic agents.[1] This guide focuses on a key derivative, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, a versatile building block for the synthesis of novel compounds with significant pharmacological potential. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in the discovery of new treatments for a range of conditions, including inflammatory diseases like acute lung injury and sepsis.[2][3][4] This document serves as a comprehensive technical resource, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Nomenclature and Structural Elucidation: Understanding Tautomerism

Ethyl 6-hydroxypyridazine-3-carboxylate primarily exists in its more stable tautomeric form, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This phenomenon, known as keto-enol tautomerism, is characteristic of hydroxypyridazines and related heterocyclic systems.[5][6] The equilibrium lies heavily towards the amide (keto) form due to the greater stability of the amide bond.

-

Systematic Name: Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

-

Synonyms: Ethyl 6-hydroxypyridazine-3-carboxylate

-

CAS Number: 63001-31-0

-

Molecular Formula: C₇H₈N₂O₃

-

Molecular Weight: 168.15 g/mol

The structure features a dihydropyridazinone ring with an ethyl carboxylate group at the 3-position. The presence of the N-H proton, the carbonyl group, and the ester functionality are key to its chemical reactivity.

Diagram 1: Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the hydroxy and oxo forms.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this compound in synthesis and analysis.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 153-154 °C | [1] |

| Boiling Point | 381.8 °C at 760 mmHg | [] |

| Appearance | Solid | [1] |

| Solubility | Soluble in organic solvents such as ether and acetone. | [8] |

Spectroscopic Data

The following data provides a detailed spectroscopic characterization of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

1H NMR (400 MHz, Chloroform-d) :

-

δ 8.27 (s, 1H, Ar-H)

-

δ 7.70 (s, 1H, Ar-H)

-

δ 4.47 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 1.44 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1]

13C NMR (101 MHz, Chloroform-d) :

-

δ 163.72 (C=O, ester)

-

δ 156.37 (C=O, pyridazinone)

-

δ 142.60 (C)

-

δ 137.95 (C)

-

δ 131.68 (CH)

-

δ 129.69 (CH)

-

δ 62.32 (-OCH₂CH₃)

-

δ 14.22 (-OCH₂CH₃)[1]

FT-IR (KBr, cm⁻¹) :

-

~3400-3200 cm⁻¹: N-H stretching vibration of the pyridazinone ring.

-

~1725 cm⁻¹: C=O stretching of the ethyl ester.

-

~1650 cm⁻¹: C=O stretching of the pyridazinone amide.[9]

Mass Spectrometry (m/z) :

-

[M]⁺: 168.05

Synthesis and Manufacturing

The synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate can be achieved through a multi-step process, often starting from readily available precursors. A common and efficient route involves the hydrolysis of an ethyl 6-chloropyridazine-3-carboxylate intermediate.

Diagram 2: Synthetic Pathway

Caption: A synthetic route to pyridazine carboxylic acids.[10]

Detailed Experimental Protocol: Synthesis from Diethyl 2-formylbutanedioate

This protocol is based on established methods for the synthesis of pyridazinone carboxylic acids.[10]

Step 1: Cyclization to form Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate

-

To a solution of diethyl 2-formylbutanedioate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting crude product is a mixture containing ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate.

-

Purify the desired product by distillation or column chromatography.

Step 2: Dehydrogenation to Ethyl 6-oxo-1H-pyridazine-4-carboxylate

-

Dissolve the purified product from Step 1 in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture.

-

Heat the mixture gently to facilitate the dehydrogenation process.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis to 6-oxo-1H-pyridazine-4-carboxylic acid

-

Suspend the ethyl 6-oxo-1H-pyridazine-4-carboxylate in an aqueous solution of a base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Chemical Reactivity and Synthetic Applications

Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a versatile intermediate due to its multiple reactive sites.

Diagram 3: Reactivity Sites

Caption: Key reactivity sites of the title compound.

N-Substitution Reactions

The nitrogen atom of the pyridazinone ring can be readily alkylated or arylated. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, followed by the addition of an alkyl or aryl halide. This allows for the introduction of a wide variety of substituents, which is a key strategy in modulating the biological activity of the final compounds.

Reactions of the Ester Group

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[1] The resulting carboxylic acid can then be converted to amides by reaction with amines using standard coupling reagents.[11] This transformation is crucial for creating derivatives with improved pharmacokinetic properties and for introducing additional points of diversity.

Applications in Drug Discovery

The pyridazinone core is a privileged scaffold in medicinal chemistry. Derivatives of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate have been investigated for a range of therapeutic applications:

-

Anti-inflammatory Agents: The scaffold is a key component in the development of inhibitors of pro-inflammatory cytokines, with potential applications in treating acute lung injury and sepsis.[2][3][4]

-

Kinase Inhibitors: The structural features of the pyridazinone ring make it a suitable template for the design of kinase inhibitors, which are important targets in cancer therapy and immunology.

-

Other Therapeutic Areas: The versatility of the pyridazinone core has led to its exploration in a wide array of other therapeutic areas, including cardiovascular and central nervous system disorders.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its rich reactivity, coupled with the established biological importance of the pyridazinone scaffold, ensures its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the development of more efficient and diverse synthetic methodologies to access a wider range of derivatives, as well as further exploration of their therapeutic potential in various disease models. The insights provided in this guide are intended to support and inspire further innovation in this exciting field of research.

References

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- 13 - Supporting Inform

- Supporting Information - The Royal Society of Chemistry. (URL not available)

-

Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed. [Link]

-

The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates - ResearchGate. [Link]

- Supporting Information - The Royal Society of Chemistry. (URL not available)

-

3-Pyridinecarboxylicacid, 6-(1,1-dimethylethyl)-1,4-dihydro-4-oxo-, ethyl ester - ChemBK. [Link]

-

MSDS of ethyl 6-hydroxypyridazine-3-carboxylate - Capot Chemical. [Link]

- 28 December 2025 IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari New pyridazinone-4-carboxamides as new ca - Uniss. (URL not available)

- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.

- ETHYL 1,6-DIHYDRO-4-HYDROXY-6-OXO-3-PYRIDAZINECARBOXYL

-

4 - Organic Syntheses Procedure. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. [Link]

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed. [Link]

-

Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate | C7H7ClN2O3 - PubChem. [Link]

-

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem. [Link]

-

The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione - ResearchGate. [Link]

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem. [Link]

-

Silicified Microcrystalline Cellulose | Chemical Name - Pharmaffiliates. [Link]

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. [Link]

-

Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water - ResearchGate. [Link]

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. [https://www.researchgate.net/publication/373491044_Discovery_of_the_Diphenyl_6-Oxo-16-dihydropyridazine-3-carboxylatecarboxamide_Analogue_J27_for_the_Treatment_of_Acute_Lung_Injury_and_Sepsis_by_Targeting_JNK2_and_Inhibiting_the_JNK2-NF-kB MAPK_Pathway]([Link] MAPK_Pathway)

-

Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester | Request PDF - ResearchGate. [Link]

Sources

- 1. iris.uniss.it [iris.uniss.it]

- 2. Ethyl 6-oxo-1-pyridazin-3-ylpyridine-3-carboxylate | C12H11N3O3 | CID 177729524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. scispace.com [scispace.com]

- 10. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

"Ethyl 6-hydroxypyridazine-3-carboxylate CAS number 63001-31-0"

A Technical Guide to Ethyl 6-Hydroxypyridazine-3-carboxylate (CAS 63001-31-0): Properties, Synthesis, and Applications in Chemical R&D

Executive Summary: Ethyl 6-hydroxypyridazine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal and materials chemistry. This guide provides an in-depth analysis of its chemical identity, focusing on the critical aspect of keto-enol tautomerism that defines its reactivity. We explore its physicochemical properties, plausible synthetic routes, and key chemical transformations that underscore its utility as a versatile intermediate. For the research scientist, detailed protocols and mechanistic insights are provided to leverage this molecule in the development of novel pharmaceuticals and functional materials.

Compound Identity: Nomenclature and Tautomerism

Ethyl 6-hydroxypyridazine-3-carboxylate, assigned CAS Number 63001-31-0, represents a key structure in the pyridazine family of heterocycles.[1][2] However, a crucial aspect of its chemistry is its existence in a tautomeric equilibrium with its keto form, Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.[3][4] This equilibrium is fundamental to its reactivity and is often the source of nomenclature variations in literature and commercial catalogs, where the same structure may be referenced under CAS Number 1352925-63-3.[5][6][7] The pyridazinone (keto) form is generally considered the more stable tautomer in the solid state. Understanding this dynamic is essential for predicting reaction outcomes and interpreting analytical data.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile

The utility of a chemical intermediate is defined by its physical properties and confirmed by its spectroscopic signature.

Physicochemical Properties

The following table summarizes the key computed and reported properties for the compound, primarily referencing its more stable keto-enol tautomer (C₇H₈N₂O₄).

| Property | Value | Source |

| CAS Number | 63001-31-0 / 1352925-63-3 | [1][3] |

| Molecular Formula | C₇H₈N₂O₄ | [5] |

| Molecular Weight | 184.15 g/mol | [3][5] |

| Appearance | Solid | [4][6] |

| Purity | ≥97% (Typical Commercial Grade) | [5][6] |

| Predicted pKa | 4.50 ± 1.00 | [4] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [4] |

| SMILES | CCOC(=O)C1=NNC(=O)C=C1O | [3] |

| InChIKey | QHSUCVJSGHLDIA-UHFFFAOYSA-N | [3][6] |

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum would be expected to show a triplet and a quartet characteristic of an ethyl group (-OCH₂CH₃). Signals for the vinyl proton on the pyridazine ring and exchangeable protons (O-H, N-H) would also be present.

-

¹³C NMR: Carbon signals for the ester carbonyl (around 165-170 ppm), carbons of the heterocyclic ring (in the 120-160 ppm range), the ethoxy group carbons (~60 ppm and ~14 ppm), would be defining features.

-

Infrared (IR) Spectroscopy: Key absorbances would include a strong C=O stretch for the ester group (~1720 cm⁻¹), C=O stretching for the pyridazinone ring amide, O-H and N-H stretching (broad bands >3000 cm⁻¹), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 184, with fragmentation patterns corresponding to the loss of the ethoxy group (-45 Da) or other characteristic fragments.

Synthesis and Manufacturing Considerations

The synthesis of pyridazine cores typically involves the condensation of a 1,4-dicarbonyl compound or a synthetic equivalent with hydrazine. For Ethyl 6-hydroxypyridazine-3-carboxylate, a plausible and efficient route involves the reaction of Diethyl 2-oxosuccinate with hydrazine hydrate. This approach leverages readily available starting materials to construct the core heterocyclic system in a single, high-yielding step.

Caption: Plausible synthesis of the title compound.

Chemical Reactivity and Key Transformations

The true value of Ethyl 6-hydroxypyridazine-3-carboxylate lies in its functionality, which allows for diverse and strategic chemical modifications. The ester and the dual hydroxyl/oxo groups are the primary sites for reaction.

Caption: Key reaction pathways for synthetic diversification.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide couplings or other carboxylate chemistry. This transformation is typically achieved under basic conditions.

Field-Proven Protocol: Saponification with Lithium Hydroxide [8]

-

Dissolution: Dissolve Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq) in a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.

-

Reagent Addition: Slowly add Lithium Hydroxide (LiOH) (3.0 eq) at room temperature.

-

Reaction: Stir the mixture at room temperature for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution with HCl at 0°C to precipitate the product.

-

Isolation: Filter the resulting solid, wash with water, and dry under vacuum to yield 4,6-dihydroxypyridazine-3-carboxylic acid. This protocol has been reported to achieve high yields (e.g., 88%).[8]

Causality Insight: The use of a mixed solvent system ensures the solubility of both the relatively nonpolar starting material and the ionic LiOH. The excess of base drives the saponification to completion. Acidification is critical to protonate the carboxylate salt, causing the free acid to precipitate out of the aqueous solution for easy isolation.

Conversion to Dichloro Intermediate

For drug development, converting the hydroxyl groups to chlorides is arguably the most critical transformation. This activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functionalities. This conversion makes the compound a valuable precursor for synthesizing ethyl 4,6-dichloropyridazine-3-carboxylate.[9]

Standard Protocol: Dehydrative Chlorination

-

Setup: To a flask charged with Ethyl 6-hydroxypyridazine-3-carboxylate, add phosphorus oxychloride (POCl₃) in excess, which acts as both reagent and solvent.

-

Reaction: Heat the mixture under reflux for several hours. The progress can be monitored via TLC.

-

Workup: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

-

Extraction & Purification: The aqueous mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography, to yield Ethyl 4,6-dichloropyridazine-3-carboxylate.

Causality Insight: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the pyridazinone tautomer into a chloro-substituted pyridazine, a highly reactive electrophile ideal for subsequent SNAr reactions where amines, thiols, or alcohols can displace the chloride ions.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules. Ethyl 6-hydroxypyridazine-3-carboxylate serves as an invaluable starting point for accessing this chemical space.

-

Scaffold for Bioactive Molecules: Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[10][11] The title compound provides a robust platform for synthesizing libraries of derivatives to screen for these activities.

-

Intermediate in Pharmaceutical Synthesis: Its structure can be elaborated into more complex pharmaceutical agents. For instance, the core is related to intermediates used in the synthesis of compounds with potential antihypertensive activity.[10] It is also a precursor for developing novel drug candidates targeting various diseases.[12]

-

Agrochemical Development: Beyond pharmaceuticals, this intermediate is a precursor for synthesizing pesticides and herbicides, where the pyridazine core can contribute to the efficacy and target specificity of the final product.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Profile: According to aggregated GHS data, the compound may be harmful if swallowed (Acute Toxicity 4) and can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigerated conditions (2-8°C).[6]

-

SDS: Users must consult the full Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling information.[1]

Conclusion

Ethyl 6-hydroxypyridazine-3-carboxylate is more than a simple chemical; it is an enabling tool for innovation in the chemical sciences. Its rich tautomeric chemistry and multiple reactive handles provide a foundation for constructing diverse and complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full synthetic potential.

References

- Process of making ethyl[6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl]hydrazine carboxylate.

- Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxyl

- Ethyl 4,6-dihydroxypyridazine-3-carboxyl

- Supporting Inform

- Ethyl 4,6-dihydroxypyridazine-3-carboxyl

- 4,6-dihydroxypyridazine-3-carboxylicacid synthesis. ChemicalBook.

- 63001-31-0化工百科. 960化工网.

- The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxyl

- Heterocyclic Compounds in Medicinal Chemistry. ECHEMI Page 349.

- Ethyl 4,6-dihydroxypyridazine-3-carboxyl

- MSDS of ethyl 6-hydroxypyridazine-3-carboxyl

- Ethyl 4,6-dihydroxypyridazine-3-carboxyl

- ethyl 4,6-dihydroxypyridazine-3-carboxyl

- Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Home Sunshine Pharma.

- Patent Application Publication (10) Pub. No.: US 2013/0178478 A1. Googleapis.com.

- Spectra Problem #7 Solution. University of Calgary.

- Silicified Microcrystalline Cellulose | Chemical Name.

- The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione.

Sources

- 1. capotchem.com [capotchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]

- 7. Synthonix, Inc > 1352925-63-3 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate [synthonix.com]

- 8. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 9. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]

- 10. US4575552A - Process of making ethyl[6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl]hydrazine carboxylate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, registered under CAS Number 1352925-63-3, is a pivotal heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development.[1][2] Its structural framework, featuring a pyridazine core, makes it a valuable intermediate in the synthesis of complex molecular architectures with therapeutic potential.[1] Notably, this compound serves as a key building block in the synthesis of Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, offering essential data and procedural insights for researchers and drug development professionals.

Chemical Identity and Tautomerism

The user's request for "Ethyl 6-hydroxypyridazine-3-carboxylate" refers to a tautomeric form of the more formally named Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate . This compound is also commonly known as Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[2][3][4] The potential for keto-enol tautomerism is a key characteristic of the hydroxypyridazine ring system. The molecule can exist in equilibrium between the dihydroxy form and the more stable hydroxy-oxo form, with the latter being the predominant tautomer under most conditions. This is a critical consideration for its reactivity and spectroscopic characterization.

IUPAC Name: ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate[3]

Synonyms: Ethyl 4,6-dihydroxypyridazine-3-carboxylate, 4,6-dihydroxy-pyridazine-3-carboxylic acid ethyl ester[2][5]

CAS Number: 1352925-63-3

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical properties of Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₄ | [4] |

| Molecular Weight | 184.15 g/mol | [3][4] |

| Appearance | White to light brown solid/powder | [5][6] |

| Melting Point | >300 °C (decomposes) | [7] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.50 ± 1.00 | [2] |

| Solubility | Soluble in methanol and tetrahydrofuran (THF) | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed full spectral analysis is limited, data from commercial suppliers and related literature provide expected chemical shifts. The following are predicted and observed values for the proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

¹H NMR (DMSO-d₆, 400 MHz) - Expected Signals:

-

~12-13 ppm (broad s, 1H): This signal can be attributed to the acidic proton of the hydroxyl group, which may be exchangeable with deuterium in the solvent.

-

~11 ppm (broad s, 1H): This signal likely corresponds to the N-H proton of the pyridazine ring.

-

~6.0 ppm (s, 1H): This singlet represents the proton on the pyridazine ring.

-

~4.3 ppm (q, 2H): A quartet corresponding to the -CH₂- group of the ethyl ester, coupled to the methyl protons.

-

~1.3 ppm (t, 3H): A triplet corresponding to the -CH₃ group of the ethyl ester, coupled to the methylene protons.

¹³C NMR (DMSO-d₆, 100 MHz) - Expected Signals:

-

~165 ppm: Carbonyl carbon of the ester group.

-

~160 ppm: Carbonyl carbon of the pyridazinone ring.

-

~150 ppm: Carbon atom attached to the hydroxyl group.

-

~130 ppm: Quaternary carbon atom of the pyridazine ring.

-

~100 ppm: Carbon atom bearing the ring proton.

-

~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and N-H stretching of the pyridazine ring.

-

~2980 cm⁻¹: C-H stretching vibrations of the ethyl group.

-

~1730 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

-

~1650 cm⁻¹: C=O stretching vibration of the pyridazinone ring carbonyl group.

-

~1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 185.05.

Experimental Protocols

The following are standardized protocols for the determination of the key physical properties discussed.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Spectroscopic Sample Preparation

Proper sample preparation is critical for obtaining high-quality spectroscopic data.

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

IR Spectroscopy (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent pellet.

-

Mount the pellet in the IR spectrometer for analysis.

Mass Spectrometry:

-

Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Synthesis Overview

A common synthetic route to Ethyl 4,6-dihydroxypyridazine-3-carboxylate involves the hydrolysis of the corresponding ester. A patent describes a procedure where the compound is dissolved in a mixture of THF, methanol, and water, followed by the addition of lithium hydroxide to facilitate the hydrolysis.[8] Subsequent acidification yields the carboxylic acid derivative, indicating the reactivity of the ester group.

Conclusion

Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate is a compound of significant interest in the pharmaceutical industry. Its physical properties, including its solid-state nature, tautomeric equilibrium, and characteristic spectroscopic signatures, are crucial for its effective use in synthesis and drug development. This guide provides a foundational understanding of these properties, empowering researchers to handle and utilize this important chemical intermediate with confidence and precision.

References

- BRISTOL-MYERS SQUIBB COMPANY; Liu, Chunjian; Yang, Michael G.; Xiao, Zili; Chen, Ling; Moslin, Ryan M.; Tokarski, John S.; Weinstein, David S. US2019/152948, 2019, A1.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.

-

ResearchGate. (n.d.). Physical Properties of Pyridazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of pyridazine-substituted imidazopyridazine analogues. Retrieved from [Link]

-

The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

- Cantini, N., et al. (2022).

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3738.

-

Synthonix. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

-

Autech. (n.d.). CAS 1352925-63-3 Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate. Retrieved from [Link]

-

Autech. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

-

Zhenyu Biotech. (n.d.). ethyl 4,6-dihydroxypyridazine-3-carboxylate CAS NO.1352925-63-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]

- 6. ethyl 4,6-dihydroxypyridazine-3-carboxylate, CasNo.1352925-63-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Analogs of Ethyl 6-Hydroxypyridazine-3-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This technical guide provides a comprehensive exploration of the structural analogs of ethyl 6-hydroxypyridazine-3-carboxylate, a key exemplar of this versatile heterocyclic family. We will delve into the synthetic strategies for modifying the core structure at the 6-position, the pyridazine ring itself, and the ethyl carboxylate moiety. Furthermore, this guide will elucidate the structure-activity relationships (SAR) that govern the biological effects of these analogs, with a particular focus on their anti-inflammatory, anticancer, and cardiovascular applications. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on the pyridazinone core.

Introduction: The Prominence of the Pyridazinone Core in Drug Discovery

Pyridazine and its derivatives, particularly the pyridazin-3(2H)-one tautomer, represent a "privileged scaffold" in drug discovery.[2] The unique electronic properties and hydrogen bonding capabilities conferred by the adjacent nitrogen atoms and the keto functionality allow for multifaceted interactions with biological targets.[2] This has led to the development of a wide array of therapeutic agents with activities spanning from anti-inflammatory and analgesic to anticancer and antihypertensive.[1][3]

The parent compound, ethyl 6-hydroxypyridazine-3-carboxylate, serves as a versatile starting material for the synthesis of a multitude of analogs. Its structure presents three primary sites for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity:

-

The 6-Position: The hydroxyl group can be readily converted to other functionalities, such as ethers, amines, or halogens, or it can be replaced with various aryl or alkyl substituents.

-

The Pyridazine Ring: The ring itself can be substituted with various groups or fused with other heterocyclic systems to create more complex polycyclic structures.

-

The 3-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or replaced with bioisosteric groups to alter acidity, polarity, and metabolic stability.

This guide will systematically explore the chemical space around this core structure, providing a detailed roadmap for the design and synthesis of novel pyridazinone-based drug candidates.

Synthetic Strategies for the Derivatization of the Pyridazinone Core

The synthesis of pyridazinone derivatives often begins with the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[2][4] This foundational reaction provides a straightforward entry to the 4,5-dihydropyridazin-3(2H)-one ring system, which can then be aromatized or further modified.

General Synthesis of the Pyridazinone Scaffold

A common and versatile method for preparing pyridazinone diones involves the condensation of maleic acid derivatives with hydrazines.[4] Another widely used approach is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride to yield a substituted 4-oxo-butyric acid, which is then cyclized with hydrazine hydrate.[5]

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones [5]

-

Friedel-Crafts Acylation: To a solution of a substituted aromatic compound in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride. Slowly add succinic anhydride and stir the mixture at room temperature. After completion of the reaction, pour the mixture into ice-cold hydrochloric acid to precipitate the aroylpropionic acid.

-

Cyclization: Reflux the aroylpropionic acid with hydrazine hydrate in a suitable solvent such as ethanol. Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one will precipitate and can be collected by filtration.

Modifications at the 6-Position

The 6-position of the pyridazinone ring is a key site for introducing diversity. Starting from 6-aryl-pyridazinones, a variety of substituents can be introduced to explore the structure-activity landscape.

Example: Synthesis of 6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one Derivatives [5][6]

These compounds have shown potential as anticonvulsant and antitubercular agents. The synthesis involves a Mannich reaction with the parent 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one.

Experimental Protocol: Mannich Reaction for N-Substitution at the 2-Position [5][6]

-

Mix 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one (2 mM) with formaldehyde (40 mM) and a secondary cyclic amine (imidazole or 1,2,4-triazole, 2 mM) in a suitable solvent.

-

Reflux the mixture on a water bath for 8-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Modification of the 3-Carboxylate Group: Bioisosteric Replacement

The ethyl carboxylate group at the 3-position is a critical pharmacophoric element. However, its presence can sometimes lead to poor pharmacokinetic properties. Replacing the carboxylic acid ester with a bioisostere can mitigate these issues while retaining biological activity. Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols.[7]

The conversion of the ethyl ester to a carboxamide is another important modification. This can be achieved by reacting the corresponding acetohydrazide with an appropriate benzaldehyde.[8]

Structure-Activity Relationships and Biological Applications

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of the substituents on the core ring. This section will explore the SAR for key therapeutic areas.

Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic effects than traditional NSAIDs.[1] The anti-inflammatory mechanism of many pyridazinone derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] Some derivatives also target other inflammatory mediators like phosphodiesterase-4 (PDE-4), Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][10]

SAR Insights for Anti-inflammatory Activity:

-

Substitution at the 6-position with aryl groups is often crucial for potent activity.

-

The presence of an acetamide side chain linked to the nitrogen at the 2-position can enhance analgesic and anti-inflammatory actions with reduced ulcerogenicity.[1]

-

Specific substitutions, such as furyl, nitro, and dimethylamino groups on the aryl ring at the 6-position, have been shown to enhance bioactivity.[11]

Table 1: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

| Compound | Structure | In Vivo Anti-inflammatory Activity (% inhibition of edema) | COX-2 Inhibition (IC50, µM) | Reference |

| 4a | 6-(4-Chlorophenyl)-2-acetyl-4,5-dihydropyridazin-3(2H)-one | Potent, greater than indomethacin | Potent and selective | [9] |

| 9d | Structure not fully specified in abstract | Potent, greater than indomethacin | Potent and selective | [9] |

| 20 | 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | 77.23% | - | [12] |

| 26 | 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | 75.89% | - | [12] |

| Ibuprofen | - | 85.77% | - | [12] |

Anticancer Activity

The pyridazinone scaffold is a promising platform for the development of novel anticancer agents. These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases such as Bruton's tyrosine kinase (BTK).[13]

A series of pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated for their BTK inhibitory activity. One compound in this series demonstrated a potent IC50 of 2.1 nM.[13]

Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide derivatives as anti-proliferative agents [8]

-

Esterification: Reflux 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone overnight to obtain the corresponding ethyl ester.

-

Hydrazinolysis: Stir the ethyl ester with hydrazine hydrate in ethanol at room temperature for 3 hours to yield the acetohydrazide.

-

Schiff Base Formation: Reflux the acetohydrazide with an appropriate benzaldehyde in ethanol for 6 hours to obtain the final benzalhydrazone derivatives.

Cardiovascular Activity

Pyridazinone derivatives have shown significant potential as cardiovascular agents, particularly as vasodilators and cardiotonic agents.[13] Their mechanisms of action often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[13] Some derivatives also act as angiotensin-converting enzyme (ACE) inhibitors.[13]

SAR Insights for Vasodilator Activity:

-

Fusion of a pyrazole ring with the pyridazinone moiety has been shown to be beneficial for PDE5 inhibitory activity.[13]

-

The presence of a benzyl group at the 2-position of the pyridazine ring is associated with potent and selective PDE5 inhibition.[13]

-

Replacement of the pyridazinone ring at the 2-position has been investigated, with one compound showing a high vasodilatory action (IC50 = 0.051 µM).[13]

Table 2: Vasodilator and PDE Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | Activity (IC50) | Reference |

| Compound 9 | Vasodilation | 0.051 µM | [13] |

| Compound 21a | PDE III | 0.6 µM | [13] |

| Compound 23a | PDE5 | 0.14 µM | [13] |

| Sildenafil | PDE5 | 0.005 µM | [13] |

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

General Synthetic Scheme for Pyridazinone Derivatives

Caption: General synthetic route to 6-aryl-pyridazinones.

Sites for Structural Modification on the Ethyl 6-Hydroxypyridazine-3-carboxylate Core

Caption: Key modification sites on the core scaffold.

Mechanism of Action: Inhibition of Inflammatory Pathways

Caption: Inhibition of key inflammatory mediators by pyridazinone derivatives.

Conclusion and Future Directions

The structural analogs of ethyl 6-hydroxypyridazine-3-carboxylate represent a rich and diverse chemical space for the discovery of novel therapeutic agents. The synthetic versatility of the pyridazinone core allows for systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. The insights provided in this guide, from detailed synthetic protocols to an analysis of SAR, are intended to facilitate the rational design of the next generation of pyridazinone-based drugs.

Future research in this area should focus on:

-

Exploring Novel Bioisosteric Replacements: Moving beyond traditional bioisosteres for the carboxylate group could lead to compounds with improved pharmacokinetic profiles.

-

Multi-target Drug Design: Given the broad spectrum of activity, designing pyridazinone derivatives that can modulate multiple targets simultaneously could be a promising strategy for complex diseases.

-

Advanced Formulation and Delivery: Investigating novel drug delivery systems for promising pyridazinone candidates to enhance their bioavailability and therapeutic efficacy.

By leveraging the knowledge base presented here and embracing innovative medicinal chemistry approaches, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Studies on new substituted pyridazinones: Synthesis and biological evaluation. (URL not provided, refer to search results for full citation)[5][6]

-

Modes of Action of Pyridazinone Herbicides. Weed Science.[7]

-

Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO.[5]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.[10][14]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.[13]

-

Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed.[9]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.[2]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[1]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.[3]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.[4]

-

Full article: Synthesis and biological evaluation of some new pyridazinone derivatives. (URL not provided, refer to search results for full citation)[12]

-

The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.[11]

-

The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate.[15]

-

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. NIH.[8]

- Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast.

- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

- Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Rel

- Synthesis of pyridazines. Organic Chemistry Portal.

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Pyridazine-3-carboxylic acid.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Tautomerism in Hydroxypyridazine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a phenomenon of profound significance in the field of medicinal chemistry. For nitrogen-containing heterocyclic compounds like hydroxypyridazine derivatives, this equilibrium can dramatically influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric preference of a drug candidate is a critical aspect of modern drug design and development. This guide provides an in-depth exploration of the core principles governing tautomerism in hydroxypyridazine derivatives, the analytical techniques for their characterization, and the implications for their biological activity.

Introduction: The Dynamic Nature of Hydroxypyridazines

Hydroxypyridazine derivatives are a class of heterocyclic compounds that feature a pyridazine ring substituted with a hydroxyl group. These scaffolds are of significant interest in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A key feature of these molecules is their ability to exist in different tautomeric forms, most commonly the hydroxy (enol-like) and the pyridazinone (keto-like) forms.

The position of this equilibrium is not static; it is a dynamic interplay of intrinsic molecular factors and the surrounding environment.[4] This guide will delve into the nuances of this equilibrium, providing researchers with the foundational knowledge and practical methodologies to navigate the complexities of tautomerism in their drug discovery endeavors.

The Hydroxy-Pyridazinone Tautomeric Equilibrium

The principal tautomeric equilibrium in hydroxypyridazines involves the migration of a proton between the exocyclic oxygen atom and a ring nitrogen atom. This results in the interconversion between the aromatic hydroxy form and the non-aromatic or quasi-aromatic pyridazinone form.[5] The general equilibrium is depicted below:

Caption: Prototropic tautomerism in 3-hydroxypyridazine.

The relative stability of these tautomers is dictated by a delicate balance of several factors.

Intrinsic Factors Influencing Tautomeric Equilibrium

-

Aromaticity: The hydroxy form possesses a fully aromatic pyridazine ring, which is generally a stabilizing feature.[6] In contrast, the pyridazinone form disrupts this aromaticity to varying degrees, depending on the specific substitution pattern.[7]

-

Substituent Effects: The electronic nature of other substituents on the pyridazine ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups can stabilize one form over the other through inductive and resonance effects.[8][9] For instance, chlorination at different positions of the 2-hydroxypyridine ring has been shown to modulate the tautomeric population.[10][11]

-

Intramolecular Hydrogen Bonding: The presence of nearby functional groups capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric conformation.

Extrinsic Factors: The Role of the Environment

-

Solvent Polarity: The solvent environment plays a crucial role in determining the predominant tautomer.[12] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridazinone tautomer.[13][14] Conversely, non-polar solvents often favor the less polar hydroxy form.[13] For example, in the well-studied 2-hydroxypyridine/2-pyridone equilibrium, the pyridone form is favored in polar solvents like water, while the hydroxypyridine form is more prevalent in the gas phase and non-polar solvents.[7][13]

-

Temperature: Temperature can influence the position of the tautomeric equilibrium, as the interconversion is an energy-dependent process.

-

pH: The pH of the medium can have a profound effect, as protonation or deprotonation of the hydroxypyridazine ring can favor a specific tautomeric form.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach, combining experimental spectroscopy and computational modeling, is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.

Spectroscopic Techniques

A variety of spectroscopic methods are invaluable for studying tautomerism.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers.[16][17] The chemical shifts of the protons and carbons directly involved in the tautomeric equilibrium (e.g., the N-H proton in the pyridazinone form vs. the O-H proton in the hydroxy form) are highly informative. Variable temperature NMR studies can provide insights into the dynamics of the interconversion.[18]

-

UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are typically distinct.[19] By comparing the spectrum of the compound of interest with those of "fixed" derivatives (where the tautomerism is blocked by, for example, N- or O-methylation), the position of the equilibrium can be determined.[8][20] Solvent-dependent UV-Vis studies can highlight the influence of polarity on the tautomeric ratio.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify characteristic functional group frequencies. For instance, the presence of a strong C=O stretching band is indicative of the pyridazinone form, while the O-H stretching vibration is characteristic of the hydroxy tautomer.[18][21]

-

X-ray Crystallography: This technique provides definitive structural information in the solid state.[17][18][21] It can unequivocally determine which tautomer is present in the crystal lattice.[8]

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in complementing experimental data.[22][23]

-

Relative Energy Calculations: DFT methods can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvation models).[22][23] This allows for a prediction of the predominant tautomer under different conditions.

-

Transition State Analysis: Computational methods can elucidate the mechanism of interconversion by locating the transition state and calculating the activation energy barrier for the proton transfer.[24] This is crucial for understanding the kinetics of the tautomerization process. Theoretical studies on pyridazin-3(2H)-one have shown that the direct hydrogen transfer has a high activation energy, while a dimer-assisted double hydrogen transfer has a much lower barrier.[22]

Step-by-Step Experimental Protocols

Synthesis of a Model Hydroxypyridazine Derivative

The synthesis of hydroxypyridazine derivatives often involves the cyclocondensation of a γ-ketoacid with hydrazine.[2]

Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-3(2H)-pyridazinone.

Spectroscopic Characterization Workflow

Caption: Workflow for the characterization of tautomers.

Implications for Drug Development

The tautomeric form of a drug molecule can have a significant impact on its biological activity and pharmacokinetic profile.

-

Receptor Binding: Different tautomers have distinct three-dimensional shapes, electrostatic potentials, and hydrogen bonding patterns.[7][24] This can lead to preferential binding of one tautomer to the target receptor, influencing the drug's potency and selectivity.

-

Pharmacokinetics (ADME):

-

Absorption: The lipophilicity and solubility of a drug are often tautomer-dependent. A more lipophilic tautomer may exhibit better membrane permeability, while a more soluble form may be better absorbed from the gastrointestinal tract.

-

Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

-

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a new chemical entity.

Case Study: The 2-Hydroxypyridine/2-Pyridone Equilibrium

The tautomerism of 2-hydroxypyridine and its derivatives is one of the most extensively studied examples.[7][13][21]

| Solvent | Dielectric Constant | Predominant Tautomer |

| Gas Phase | 1 | 2-Hydroxypyridine[21] |

| Cyclohexane | 2.0 | Both tautomers coexist[21] |

| Chloroform | 4.8 | 2-Pyridone[7] |

| Water | 80.1 | 2-Pyridone (favored by a factor of ~900)[21] |

| Table 1: Influence of Solvent on the 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium.[7][21] |

This shift in equilibrium is attributed to the greater dipole moment of 2-pyridone, which is better stabilized by polar solvents.[7]

Conclusion

Tautomerism in hydroxypyridazine derivatives is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding of the factors governing tautomeric equilibrium and the application of a comprehensive suite of analytical and computational techniques are paramount for the rational design of new therapeutic agents. By embracing the dynamic nature of these molecules, researchers can unlock their full therapeutic potential.

References

-

Al-Rawashdeh, N. A. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Forni, A., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

-

Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

Li, L. (Ed.). (2014). Tautomerism: Methods and Theories. Frederick National Laboratory for Cancer Research. [Link]

-

González, L., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

-

Jorge, M., et al. (2009). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

-

Gholivand, K., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. National Institutes of Health. [Link]

-

Plekan, O., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. [Link]

-

Barlin, G. B., & Fenn, M. D. (1983). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Itai, T., & Natsume, S. (1967). Synthesis of pyridazine derivatives. VII. Reactivity of 3-hydroxy-pyridazine 1-oxide. (1). Chemical & Pharmaceutical Bulletin. [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]

-

Tsuchida, N., & Yamabe, S. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Structural Chemistry. [Link]

-

Evangelisti, L., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]

-

Katritzky, A. R., & Karelson, M. (1991). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

-

Al-Dahlaki, M. H., et al. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. [Link]

-

Bradshaw, J. S., & Izatt, R. M. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Baranac-Stojanović, M., et al. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]

-

Forlani, L., et al. (2001). Reactions of Hydroxypyridines with 1-Chloro-2,4,6-trinitrobenzene − Product Structure, Kinetics, and Tautomerism. European Journal of Organic Chemistry. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Antonov, L., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

-

Al-Azayza, S., et al. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Tayyari, S. F., et al. (2015). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

RCS Research Chemistry Services. (n.d.). How about Tautomers? [Link]

-

Elguero, J., et al. (1997). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

-

Buncel, E., et al. (1983). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. youtube.com [youtube.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 14. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 15. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 16. researchgate.net [researchgate.net]

- 17. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

A Technical Guide to the Crystal Structure Analysis of Pyridazinone Derivatives for Drug Development

Foreword: The Architectural Blueprint of a Drug Molecule

In the realm of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical determinant of its therapeutic efficacy, safety, and developability. The precise arrangement of atoms within a crystal lattice dictates a cascade of physicochemical properties, from solubility and stability to bioavailability and receptor binding affinity. This guide provides an in-depth technical exploration of the crystal structure analysis of pyridazinone derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical development. While this document centers on the principles of analysis, we will use a representative pyridazinone structure to illustrate the core concepts, given the absence of a publicly available crystal structure for ethyl 6-hydroxypyridazine-3-carboxylate at the time of writing. The methodologies and interpretations presented herein are, however, broadly applicable to this and other related pyridazinone compounds.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazinone moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Pyridazinone derivatives have been investigated for a wide range of therapeutic applications, including as cardiovascular and anti-inflammatory agents.[1][3] The electronic properties of the pyridazinone ring, with its two adjacent nitrogen atoms, make it a valuable bioisostere for other aromatic systems and a key player in modulating a drug's pharmacokinetic profile.[4] A thorough understanding of the solid-state structure of these compounds is paramount for optimizing their therapeutic potential.

From Synthesis to Single Crystal: A Methodical Approach

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. For instance, a common route to a substituted pyridazinone involves the reaction of an appropriate ketoester with hydrazine, leading to the formation of the heterocyclic ring. The specific substituents on the pyridazinone core can be introduced either on the starting materials or through subsequent modification of the pyridazinone ring.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) is recommended.

-

Solution Preparation: A saturated or near-saturated solution of the purified pyridazinone derivative is prepared by dissolving the compound in the chosen solvent with gentle heating.

-

Filtration: The hot solution is filtered to remove any insoluble impurities that could act as unwanted nucleation sites.

-

Crystal Growth: The filtered solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent at a constant temperature. The vial should be left undisturbed to promote the growth of large, well-ordered crystals.

Causality in Experimental Choices: The slow evaporation method is favored for its simplicity and effectiveness in producing high-quality crystals. Slow cooling allows for the ordered deposition of molecules onto the growing crystal lattice, minimizing defects.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector, and the resulting diffraction pattern is processed to yield a set of reflection intensities.

Structure Solution and Refinement

The reflection intensities are used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.

Decoding the Crystal Structure: A Case Study of a Pyridazinone Derivative

While the specific crystal structure of ethyl 6-hydroxypyridazine-3-carboxylate is not publicly available, we can examine the key structural features of a representative 6-substituted pyridazinone to illustrate the principles of the analysis.[3]

Molecular Conformation

The pyridazinone ring typically adopts a planar or near-planar conformation. The substituents on the ring will have specific orientations that can influence the overall molecular shape and packing. Torsion angles are a key parameter in describing the conformation of flexible side chains.

Crystallographic Data

The fundamental crystallographic data provides a snapshot of the crystal's repeating unit.

| Parameter | Description |

| Crystal System | The crystal system describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

Intermolecular Interactions: The Architects of the Crystal Lattice

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role in pyridazinone structures.

Hydrogen Bonding in Pyridazinone Derivatives

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Pyridazinone Compounds

Introduction: The Versatility of the Pyridazinone Heterocycle